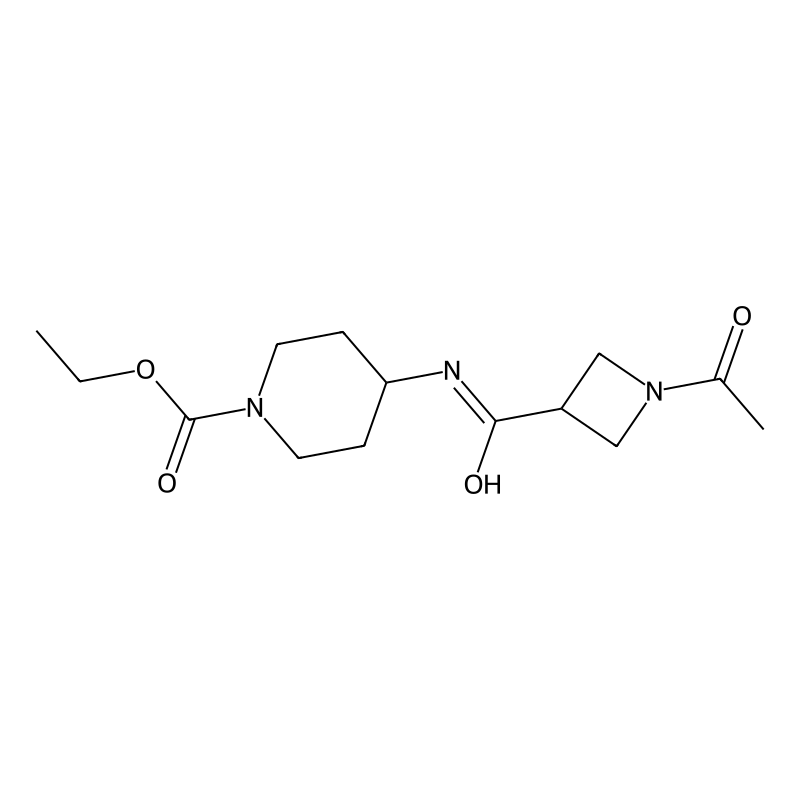

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Medicinal Chemistry: Antimalarial Activity

Scientific Field: Medicinal Chemistry

Application Summary: EAAPC derivatives have been synthesized and evaluated for their potential as antimalarial agents. The focus has been on creating compounds with activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.

Methods of Application: The synthesis involved reductive amination procedures using 4-aminopiperidine derivatives as starting materials. The antimalarial activity was assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

Results Summary: The synthesized compounds showed significant antimalarial activity, with some derivatives exhibiting nanomolar potency comparable to chloroquine. For instance, compound 13b showed an inhibitory concentration of 4.19 nM against the 3D7 strain .

Application in Organic Chemistry: Synthesis of Piperidine Derivatives

Scientific Field: Organic Chemistry

Application Summary: EAAPC serves as a precursor in the synthesis of various piperidine derivatives, which are crucial in drug design and development.

Methods of Application: The synthesis process includes multicomponent reactions, cyclization, and amination techniques to create diverse piperidine structures.

Results Summary: The development of these methods has led to the efficient production of piperidine derivatives with potential pharmacological activities .

Application in Pharmacology: Drug Lead Development

Scientific Field: Pharmacology

Application Summary: EAAPC derivatives are explored as drug leads due to their structural features that are conducive to binding with various biological targets.

Methods of Application: High-throughput screening and in vitro assays are employed to evaluate the therapeutic potential of these derivatives.

Results Summary: Some derivatives have shown promising results as drug leads, with activities in multiple pharmacological assays .

Application in Analytical Chemistry: Compound Characterization

Scientific Field: Analytical Chemistry

Application Summary: EAAPC and its derivatives are characterized using advanced analytical techniques to determine their purity, structure, and other chemical properties.

Methods of Application: Techniques such as NMR spectroscopy, mass spectrometry, and chromatography are utilized for comprehensive compound analysis.

Results Summary: The analytical data obtained are crucial for confirming the structure of synthesized compounds and for quality control purposes .

Application in Chemical Engineering: Process Optimization

Scientific Field: Chemical Engineering

Application Summary: EAAPC is used in process optimization studies to improve the synthesis and production of piperidine derivatives at an industrial scale.

Methods of Application: Engineering principles are applied to optimize reaction conditions, scale-up processes, and improve yield and efficiency.

Results Summary: The optimization efforts contribute to more sustainable and cost-effective production methods for these valuable compounds .

Application in Neuropharmacology: Neuroprotective Agents

Scientific Field: Neuropharmacology

Application Summary: EAAPC derivatives are being investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application: The compounds are tested in vitro using neuronal cell cultures and in vivo in animal models to assess their ability to protect neurons from oxidative stress and apoptosis.

Results Summary: Preliminary results indicate that certain EAAPC derivatives can reduce neuronal death and improve cognitive functions in model organisms .

Application in Material Science: Organic Semiconductors

Scientific Field: Material Science

Application Summary: The structural flexibility and electronic properties of EAAPC make it a candidate for use in organic semiconductor materials, which are essential for flexible electronics.

Methods of Application: EAAPC derivatives are incorporated into polymer matrices and their electrical conductivity is measured under various conditions.

Results Summary: Some derivatives have shown promising electrical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Application in Peptide Chemistry: Peptidomimetics

Scientific Field: Peptide Chemistry

Application Summary: EAAPC is utilized in the design of peptidomimetics—molecules that mimic the structure and function of peptides for therapeutic purposes.

Methods of Application: Synthesis of peptidomimetics involves the incorporation of EAAPC into peptide chains, followed by functional assays to evaluate biological activity.

Results Summary: The resulting peptidomimetics have shown potential in modulating protein-protein interactions, which is crucial for drug development .

Application in Agricultural Chemistry: Pesticide Development

Scientific Field: Agricultural Chemistry

Application Summary: EAAPC derivatives are explored for their use in developing new pesticides that are more effective and environmentally friendly.

Methods of Application: The compounds are tested against various agricultural pests in controlled field trials to determine their efficacy and safety.

Results Summary: Some derivatives have demonstrated potent insecticidal and herbicidal activities, offering a new approach to pest management .

Application in Veterinary Medicine: Antiparasitic Treatments

Scientific Field: Veterinary Medicine

Application Summary: The antiparasitic potential of EAAPC derivatives is being studied for the treatment of parasitic infections in animals.

Methods of Application: The derivatives are administered to infected animals, and their effects on parasite load and animal health are monitored.

Results Summary: Early trials show that certain derivatives can effectively reduce parasite numbers and improve the health of treated animals .

Application in Environmental Science: Biodegradation Studies

Scientific Field: Environmental Science

Application Summary: EAAPC’s biodegradability is assessed to understand its environmental impact and potential for use in sustainable chemical processes.

Methods of Application: The compound’s degradation is studied under various environmental conditions using analytical techniques to monitor breakdown products.

Results Summary: Findings suggest that EAAPC and its derivatives have a favorable degradation profile, making them suitable for eco-friendly applications .

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 297.35 g/mol. The compound features multiple functional groups, including an acetyl group and a carboxamide, making it of interest in various chemical and biological applications .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

- Substitution: Involves replacing one functional group with another, utilizing nucleophiles or electrophiles under specific conditions.

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

The synthesis of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the acetylazetidine unit: This step often requires careful control of reaction conditions to ensure proper formation and yield.

- Carboxamide formation: The final steps usually involve the introduction of the carboxamide group through amide coupling reactions.

In industrial settings, large-scale production may utilize batch reactions or continuous flow processes, optimizing conditions for maximum yield and minimal by-products .

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate has several potential applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: It may be used in exploring enzyme interactions and protein binding mechanisms.

- Industrial Use: The compound can be employed in producing specialty chemicals and materials .

The interaction studies of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate focus on its binding affinity to various biological targets. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Specific studies detailing these interactions are still emerging, highlighting the need for further research in this area .

Several compounds share structural similarities with Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate:

| Compound Name | Structural Features |

|---|---|

| Ethyl piperidine-3-carboxylate | Contains a piperidine ring with a carboxylic acid group |

| 1-Acetylazetidine-3-carboxamide | Features an azetidine ring and an amide group |

| Piperidine derivatives | A broad class with various substitutions on the piperidine ring |

Uniqueness

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate stands out due to its combination of both piperidine and azetidine rings along with multiple functional groups. This unique structural arrangement may confer distinct chemical properties and biological activities compared to simpler analogs .